![molecular formula C10H17NO2 B2380805 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2327232-33-5](/img/structure/B2380805.png)
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Overview
Description
The compound “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone” is a derivative of the 8-azabicyclo[3.2.1]octane structure . It contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 1 double bond, and 1 tertiary amide .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This process involves the use of a rhodium (II) complex/chiral Lewis acid binary system .Molecular Structure Analysis
The molecular structure of the compound includes a bicyclic ring with a methoxy group attached . The structure also contains a ketone functional group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it has been reported that 8-azabicyclo[3.2.1]octanes can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological properties. Researchers have focused on stereoselective methods to prepare this fundamental structure. Notably, several approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for the controlled formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .
Asymmetric Cycloadditions
Researchers have explored the synthesis of optically active 8-oxabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions. These reactions involve diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, utilizing a rhodium(II) complex/chiral Lewis acid binary system. The resulting compounds exhibit high diastereo- and enantioselectivities. Interestingly, the exo/endo selectivity can switch depending on the diazo substrates used .
Nematicidal Activity
Derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides , novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones were synthesized through isocyanide insertion reactions. These compounds were evaluated for their activity against pinewood nematodes (Bursaphelenchus xylophilus) and root-knot nematodes (Meloidogyne incognita). Understanding their nematicidal properties contributes to pest control research .
Future Directions
The bicyclic ring of tropane [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane] is the functional core of pharmaceutically important alkaloids, such as atropine, hyoscyamine, scopolamine, cocaine, and others . Therefore, the study and development of its derivatives, including “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone”, have significant potential in the field of medicinal chemistry .
properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(12)11-8-3-4-9(11)6-10(5-8)13-2/h8-10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPAVVOHEBRDQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
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